![molecular formula C16H17N5O3S B2684939 3-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile CAS No. 1904182-78-0](/img/structure/B2684939.png)
3-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile
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Overview
Description
3-(4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carbonyl)benzonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the family of diazepane derivatives, which have been found to exhibit various biological activities.
Scientific Research Applications
Medicine
Imidazole derivatives play a pivotal role in the synthesis of biologically active molecules . They are used in the development of various drugs with anticancer, anti-aging, anticoagulant, anti-inflammatory, antimicrobial, anti-tubercular, antidiabetic, antimalarial, and antiviral properties .
Synthetic Chemistry
Imidazole derivatives are used extensively in synthetic chemistry . They are involved in diverse multicomponent reactions conducted under different conditions . They are also used in the synthesis of other complex organic compounds .
Industrial Applications
In the industry, imidazole derivatives are used as selective plant growth regulators, fungicides, and herbicides . They are also used in the production of various therapeutic agents .
Green Chemistry
Green chemistry and organometallic catalysis have extended the application of imidazoles as ionic liquids and N-heterocyclic carbenes (NHCs) . This has led to the development of environmentally friendly methods in chemical organic synthesis .
Dyes for Solar Cells and Other Optical Applications
Imidazoles are being deployed in the development of dyes for solar cells and other optical applications . They are key components to functional molecules that are used in a variety of everyday applications .
Functional Materials
Imidazoles are used in the development of functional materials . Their versatility and utility in a number of areas make them highly topical and necessary .
Catalysis
Imidazoles are used in catalysis . They are utilized in a diverse range of applications due to their versatility and utility .
Regiocontrolled Synthesis
The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed .
Mechanism of Action
Target of action
Compounds containing an imidazole ring, such as “3-[4-(1H-imidazole-4-sulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile”, are often involved in a wide range of biological activities. They can interact with various enzymes and receptors in the body, including those involved in signal transduction pathways .
Mode of action
The specific mode of action would depend on the exact target of the compound. Generally, compounds with an imidazole ring can bind to their target proteins and modulate their activity, leading to changes in the cellular processes controlled by these proteins .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. Imidazole-containing compounds are known to be involved in a variety of biochemical pathways, including those related to cell growth, inflammation, and neurotransmission .
properties
IUPAC Name |
3-[4-(1H-imidazol-5-ylsulfonyl)-1,4-diazepane-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S/c17-10-13-3-1-4-14(9-13)16(22)20-5-2-6-21(8-7-20)25(23,24)15-11-18-12-19-15/h1,3-4,9,11-12H,2,5-8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNBXHVGWUUSSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CN=CN2)C(=O)C3=CC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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